2-(3-chloro-4-methylphenyl)-4-[(2-chloro-6-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
The compound 2-(3-chloro-4-methylphenyl)-4-[(2-chloro-6-fluorophenyl)methyl]-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a bicyclic core structure with a sulfonamide group and substituted aryl moieties. Its molecular formula is C₂₂H₁₇Cl₂FN₂O₃S, and it features two chloro substituents, a methyl group, and a fluorine atom on its phenyl rings. These substitutions influence its physicochemical properties, such as lipophilicity (logP ≈ 6.2, estimated based on structural analogs) and solubility (logSw ≈ -6.1), which are critical for drug-likeness and bioavailability .
Properties
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methyl]-2-(3-chloro-4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2FN2O3S/c1-13-9-10-14(11-17(13)23)26-21(27)25(12-15-16(22)5-4-6-18(15)24)19-7-2-3-8-20(19)30(26,28)29/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGGIVIDZMOEOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC=C4Cl)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-chloro-4-methylphenyl)-4-[(2-chloro-6-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine family and has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a complex heterocyclic structure characterized by the presence of a benzothiadiazine core, which is known for its diverse reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 384.26 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Research indicates that it may function as an enzyme inhibitor , modulating various biochemical pathways. For instance:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of tyrosinase, an enzyme involved in melanin production. Inhibiting this enzyme can be beneficial in treating hyperpigmentation disorders .
Antioxidant Activity
The compound exhibits significant antioxidant properties , which are crucial for scavenging free radicals and preventing oxidative stress in cells. This activity may contribute to its therapeutic potential in various diseases linked to oxidative damage.
Antimicrobial Properties
Research has indicated that the compound possesses antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, suggesting its potential application in developing new antimicrobial agents.
Anticancer Activity
Studies have explored the anticancer properties of this compound. Preliminary findings suggest that it may inhibit the proliferation of cancer cells through mechanisms such as inducing apoptosis and disrupting cell cycle progression. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including HeLa cells .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations :
- The target compound’s higher logP and lower solubility compared to hydroxy-substituted analogs (e.g., flavonoid-like structures in ) reflect its increased lipophilicity, which may limit aqueous solubility but enhance membrane permeability.
- Fluorine substitution improves metabolic stability and bioavailability relative to non-halogenated derivatives .
Pharmacological Activity
Benzothiadiazine derivatives exhibit diverse pharmacological profiles:
Receptor Binding
- α₁-Adrenergic and 5-HT₁A Activity : Derivatives with chloro-phenyl groups (e.g., K261-2248) show affinity for α₁-adrenergic and serotonin receptors, with substituent halogens enhancing receptor selectivity . The target compound’s 2-chloro-6-fluorophenyl group may further optimize binding to hydrophobic pockets in these receptors.
- Kinase Inhibition : Substituted benzothiadiazines are potent inhibitors of viral polymerases (e.g., HCV NS5B) and kinases. The target compound’s chloro and fluorine groups likely enhance electronic interactions with catalytic residues, as suggested by QSAR models .
Drug-Likeness
Hydroxy-substituted analogs (e.g., 3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-4-one) exhibit superior solubility (logSw ≈ -3.0) and bioavailability (0.55–0.56) but lower metabolic stability due to rapid glucuronidation . In contrast, the target compound’s halogenated structure prioritizes metabolic stability over solubility, making it more suitable for CNS targets where blood-brain barrier penetration is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
